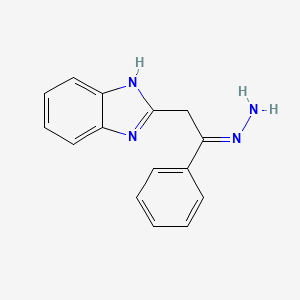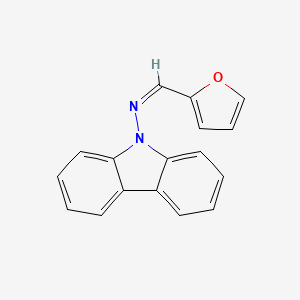![molecular formula C19H19NO3 B5911479 ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5911479.png)
ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate, also known as ethyl ferulate, is a compound that belongs to the class of phenolic acids. It is derived from ferulic acid, which is a natural compound found in many plants. Ethyl ferulate has gained attention in recent years due to its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. In
Mecanismo De Acción
The mechanism of action of ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate ferulate is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit oxidative stress. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Ethyl ferulate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with many chronic diseases, including cancer, diabetes, and cardiovascular disease. It has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, it has been shown to have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate ferulate in lab experiments is its availability and relatively low cost. It is also a stable compound and can be easily synthesized in the lab. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many possible future directions for research on ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate ferulate. One area of interest is its potential use as a drug delivery system. Researchers could investigate its ability to enhance the solubility and bioavailability of various drugs and explore its potential applications in drug delivery. Additionally, researchers could investigate its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, researchers could investigate its potential use as a food additive, particularly in the preservation of food products.
Métodos De Síntesis
Ethyl ferulate can be synthesized through the esterification reaction between ferulic acid and ethanol. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed for several hours until the esterification is complete. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Ethyl ferulate has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a drug delivery system due to its ability to enhance the solubility and bioavailability of certain drugs. In the cosmetic industry, ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate ferulate has been used as an ingredient in skin care products due to its ability to protect the skin from UV radiation and oxidative stress. In the food industry, it has been used as a food additive due to its antioxidant properties.
Propiedades
IUPAC Name |
ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(22)16-9-11-17(12-10-16)20-14(2)13-18(21)15-7-5-4-6-8-15/h4-13,20H,3H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLPXKMZIGNTO-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)


![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)
![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911459.png)
![1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911467.png)

![3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911488.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911494.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911497.png)
![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5911505.png)
![3-[(2,4-dichlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911513.png)